REACTION_SMILES
|
[BH4-:31].[CH3:24][CH2:25][N:26]([CH2:27][CH3:28])[CH2:29][CH3:30].[CH3:37][CH2:38][OH:39].[Cl:33][CH2:34][CH2:35][Cl:36].[F:1][C:2]([c:3]1[cH:4][cH:5][c:6]([N:9]2[C:10](=[O:13])[CH2:11][CH2:12]2)[cH:7][cH:8]1)([F:14])[F:15].[Na+:32].[OH:16][S:17]([C:18]([F:19])([F:20])[F:21])(=[O:22])=[O:23]>>[F:1][C:2]([c:3]1[cH:4][cH:5][c:6]2[c:7]([cH:8]1)[CH:10]([OH:13])[CH2:11][CH2:12][NH:9]2)([F:14])[F:15]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[BH4-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1CCN1c1ccc(C(F)(F)F)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(O)C(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
OC1CCNc2ccc(C(F)(F)F)cc21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |